molecular formula C13H17BN2O6 B7957400 4-Amino-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

4-Amino-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid

Cat. No.: B7957400
M. Wt: 308.10 g/mol
InChI Key: VIVDWSIGVLUPSU-UHFFFAOYSA-N
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Description

4-Amino-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid: is an organic compound that features a unique combination of functional groups, including an amino group, a nitro group, and a boronic ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid typically involves several steps:

    Nitration: The introduction of the nitro group is usually achieved through the nitration of a suitable aromatic precursor. This step often involves the use of nitric acid and sulfuric acid as reagents.

    Amination: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Boronic Ester Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The amino group can undergo oxidation to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or chemical reductants like tin(II) chloride.

    Substitution: Halogenation can be achieved using halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated or sulfonated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, 4-Amino-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is used as a building block in the synthesis of more complex organic molecules. Its boronic ester group makes it particularly useful in Suzuki-Miyaura coupling reactions, which are widely used to form carbon-carbon bonds .

Biology and Medicine

In biology and medicine, this compound can be used as an intermediate in the synthesis of pharmaceuticals. Its functional groups allow for further modification to produce compounds with desired biological activities. For example, boronic acids and their derivatives are known to inhibit proteasomes and are used in the treatment of cancer .

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and electronic materials, due to its ability to undergo various chemical modifications.

Mechanism of Action

The mechanism by which 4-Amino-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid exerts its effects depends on the specific application. In Suzuki-Miyaura coupling reactions, the boronic ester group participates in the transmetalation step, where it transfers its organic group to a palladium catalyst, facilitating the formation of a new carbon-carbon bond .

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophenylboronic acid: Similar in structure but lacks the amino group.

    4-Aminophenylboronic acid: Similar in structure but lacks the nitro group.

    4-Nitrobenzoic acid: Similar in structure but lacks the boronic ester group.

Uniqueness

4-Amino-3-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid is unique due to the presence of both an amino group and a nitro group on the aromatic ring, along with a boronic ester group. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis.

Properties

IUPAC Name

4-amino-3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BN2O6/c1-12(2)13(3,4)22-14(21-12)8-5-7(11(17)18)6-9(10(8)15)16(19)20/h5-6H,15H2,1-4H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIVDWSIGVLUPSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2N)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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